molecular formula C7H13NO B13757643 (R)-2-Hydroxyheptanenitrile

(R)-2-Hydroxyheptanenitrile

Cat. No.: B13757643
M. Wt: 127.18 g/mol
InChI Key: JEWPACUDYNBTSN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxyheptanenitrile (CAS: 106863-48-3) is a chiral nitrile characterized by a hydroxyl group at the second carbon of a seven-carbon alkyl chain. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.184 g/mol . This compound is a critical intermediate in organic synthesis, particularly in the production of macrolides such as stagonolides, which exhibit notable biological activity . The enantioselective synthesis of this compound is often achieved via hydroxynitrile lyase (HNL)-catalyzed reactions, which provide high enantiomeric excess (e.g., 82% yield under ParsHNL catalysis) . Chemically, it can also be synthesized via Strecker-type reactions, yielding racemic mixtures that require subsequent resolution .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2R)-2-hydroxyheptanenitrile

InChI

InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m1/s1

InChI Key

JEWPACUDYNBTSN-SSDOTTSWSA-N

Isomeric SMILES

CCCCC[C@H](C#N)O

Canonical SMILES

CCCCCC(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Hydroxyheptanenitrile can be synthesized through several methods. One common approach involves the asymmetric cyanohydrin synthesis, where an aldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired enantiomer is produced.

Industrial Production Methods

In an industrial setting, the production of ®-2-Hydroxyheptanenitrile may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxyheptanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst are typical methods.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Hydroxyheptanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: ®-2-Hydroxyheptanenitrile is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-Hydroxyheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Hydroxy Nitriles

(a) (R)-2-Hydroxypentanenitrile (CAS: 10021-63-3)
  • Molecular Formula: C₅H₉NO
  • Molecular Weight : 99.13 g/mol
  • Synthesis: Produced enzymatically via ParsHNL-catalyzed HCN addition to butanal, a key step in stagonolide-B synthesis .
  • Applications : Shorter carbon chain reduces lipophilicity compared to (R)-2-Hydroxyheptanenitrile, influencing its utility in smaller macrolide frameworks.
(b) (R)-2-Hydroxyhexanenitrile (CAS: 10021-65-5)
  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • Comparison : Intermediate chain length balances solubility and reactivity, making it adaptable for medium-ring lactones.

Aromatic Hydroxy Nitriles

(R)-2-Hydroxy-2-phenylpropanenitrile (CAS: 169221-14-1)
  • Molecular Formula: C₉H₉NO
  • Molecular Weight : 147.18 g/mol
  • Synthesis : Typically synthesized via chemical routes (e.g., nucleophilic addition to aromatic aldehydes).
  • Key Differences : The phenyl group enhances steric bulk and electronic effects, favoring applications in aryl-containing chiral intermediates rather than aliphatic macrolides .

Racemic vs. Enantiopure Forms

  • Racemic 2-Hydroxyheptanenitrile : Synthesized via Strecker reaction with 87% yield but requires chiral resolution for enantiopure applications .
  • (R)-Enantiomer : Enzymatic methods bypass resolution steps, offering direct access to enantiopure material (82% yield) .

Data Tables

Table 2: Physicochemical Properties

Property This compound (R)-2-Hydroxypentanenitrile (R)-2-Hydroxy-2-phenylpropanenitrile
Chain Length C7 C5 C3 (with phenyl substituent)
Hydrophobicity High Moderate High (due to aromatic ring)
Typical Solvent Ethyl acetate/hexane Ethyl acetate/hexane Dichloromethane/acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.